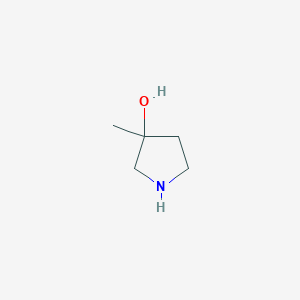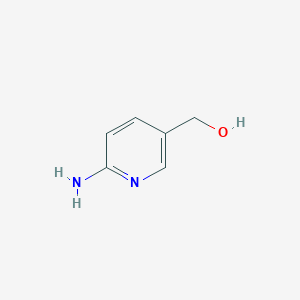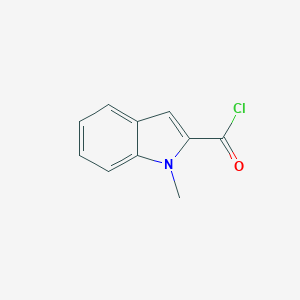![molecular formula C8H14O3 B050492 1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone CAS No. 119458-58-1](/img/structure/B50492.png)
1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone is a chemical compound that belongs to the class of ketones. It is also known as DHEA or dehydroepiandrosterone. DHEA is synthesized in the adrenal gland and is the most abundant steroid hormone in the human body. It has been found to have various physiological and biochemical effects on the human body, making it an important molecule in scientific research.
作用機序
The mechanism of action of 1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone is not fully understood. However, it has been found to act as a precursor to other hormones, such as testosterone and estrogen. It is also known to interact with various receptors in the body, including the androgen receptor, the estrogen receptor, and the GABA receptor.
生化学的および生理学的効果
1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone has been found to have various biochemical and physiological effects on the human body. It has been shown to increase the levels of testosterone and estrogen in the body, which can have a positive effect on muscle mass, bone density, and overall health. It has also been found to have a positive effect on cognitive function and mood.
実験室実験の利点と制限
One of the main advantages of using 1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone in lab experiments is its ability to act as a precursor to other hormones, making it a versatile tool for studying various physiological processes. However, one of the limitations of using DHEA is its potential to interact with other hormones and receptors in the body, which can make it difficult to isolate its effects.
将来の方向性
There are several future directions for research involving 1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone. One area of interest is its potential use in the treatment of various diseases, such as Alzheimer's disease and depression. Another area of interest is its potential role in the aging process, as it has been found to decline with age. Further research is needed to fully understand the mechanisms of action and potential applications of DHEA.
In conclusion, 1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone is a versatile and important molecule in scientific research. Its ability to act as a precursor to other hormones and interact with various receptors in the body makes it a valuable tool for studying various physiological processes. Further research is needed to fully understand its potential applications in the treatment of various diseases and the aging process.
合成法
The synthesis of 1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone is achieved by the oxidation of 5-androstene-3β,17β-diol with the help of potassium permanganate. The reaction takes place in a basic medium, and the resulting product is then purified using column chromatography.
科学的研究の応用
1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone has been extensively studied for its potential applications in scientific research. It has been found to have various physiological and biochemical effects on the human body, making it an important molecule in the fields of endocrinology, neuroscience, and aging research.
特性
CAS番号 |
119458-58-1 |
|---|---|
製品名 |
1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone |
分子式 |
C8H14O3 |
分子量 |
158.19 g/mol |
IUPAC名 |
1-[(2R,6S)-2,6-dihydroxycyclohexyl]ethanone |
InChI |
InChI=1S/C8H14O3/c1-5(9)8-6(10)3-2-4-7(8)11/h6-8,10-11H,2-4H2,1H3/t6-,7+,8? |
InChIキー |
PSHSTSCQHLHSNL-DHBOJHSNSA-N |
異性体SMILES |
CC(=O)C1[C@@H](CCC[C@@H]1O)O |
SMILES |
CC(=O)C1C(CCCC1O)O |
正規SMILES |
CC(=O)C1C(CCCC1O)O |
同義語 |
Ethanone, 1-(2,6-dihydroxycyclohexyl)-, (2alpha,6alpha)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



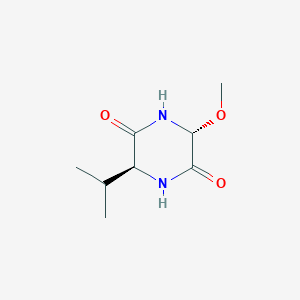


![7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B50417.png)

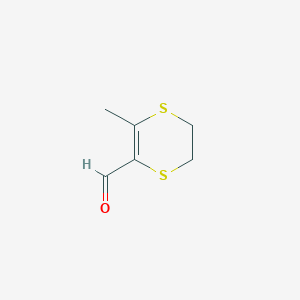
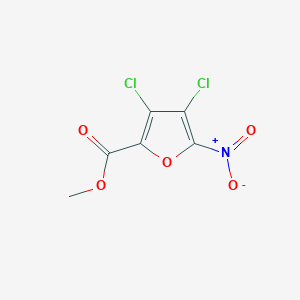
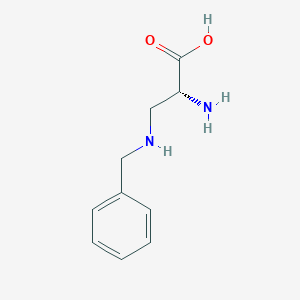
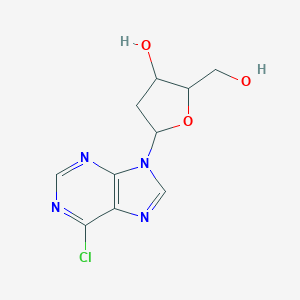
![7-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)-1-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroxyoctan-4-one](/img/structure/B50432.png)
